molecular formula C11H12N2O B11905609 1-Isopropyl-1H-indazole-5-carbaldehyde

1-Isopropyl-1H-indazole-5-carbaldehyde

Cat. No.: B11905609
M. Wt: 188.23 g/mol
InChI Key: HTSOKASGXROAOS-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-indazole-5-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, which produces the desired indazole structure . Another approach involves the use of 2-hydroxylbenzaldehyde and hydrazine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products:

    Oxidation: 1-Isopropyl-1H-indazole-5-carboxylic acid.

    Reduction: 1-Isopropyl-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Isopropyl-1H-indazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-indazole-5-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The indazole ring structure is known to interact with various biological pathways, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

    1H-Indazole: A simpler indazole compound without the isopropyl and aldehyde groups.

    2H-Indazole: Another indazole isomer with different electronic properties.

    1-Isopropyl-1H-indazole-3-carbaldehyde: A positional isomer with the aldehyde group at a different position.

Uniqueness: 1-Isopropyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group and the aldehyde functionality provides distinct chemical properties compared to other indazole derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-propan-2-ylindazole-5-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-8(2)13-11-4-3-9(7-14)5-10(11)6-12-13/h3-8H,1-2H3

InChI Key

HTSOKASGXROAOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C=O)C=N1

Origin of Product

United States

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